molecular formula C9H10N2O5 B1586824 4,5-Dimethoxy-2-nitrobenzamide CAS No. 4959-60-8

4,5-Dimethoxy-2-nitrobenzamide

Cat. No.: B1586824
CAS No.: 4959-60-8
M. Wt: 226.19 g/mol
InChI Key: KSBGGQRDBYVDSC-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrobenzamide is a nitroaromatic compound . It has been used in the synthesis of this compound and 6,7-dimethoxyquinazoline derivatives .


Synthesis Analysis

The synthesis of this compound involves the use of 4,5-Dimethoxy-2-nitrobenzoic acid . The compound is insoluble in water but soluble in DMSO and methanol .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a total of 43 bond(s), including 23 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 nitro group(s) (aromatic), and 2 ether(s) (aromatic) .


Chemical Reactions Analysis

4,5-Dimethoxy-2-nitrobenzoic acid, a precursor to this compound, reacts with organotin oxides/halides to yield organotin carboxylates in anhydrous toluene . The resulting triorganotin carboxylates are one-dimensional polymers that are solid with trigonal bipyramidal geometry, while in solution, they are tetrahedral .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 226.19 . It is a solid at room temperature and should be stored at 4° C . Its melting point is between 189-192° C, and its boiling point is approximately 336.8° C at 760 mmHg . The density is predicted to be approximately 1.3 g/cm^3, and the refractive index is predicted to be n 20D 1.57 .

Scientific Research Applications

Binary Co-Crystals Formation

4,5-Dimethoxy-2-nitrobenzamide plays a role in the formation of binary co-crystals. It's involved in heteromeric intermolecular interactions, which are critical for supramolecular assembly in crystal engineering. This is exemplified in the study of 4-nitrobenzamide pyrazinecarboxamide, where homomeric amide⋯amide dimers form due to these interactions (Aakeröy, Desper, & Helfrich, 2004).

Photoreaction Studies

This compound has been used in studying photochemical reaction mechanisms. A study involving 4,5-dimethoxy-2-nitrobenzyl acetate, a related compound, used a sub-10 fs near-ultraviolet pulse laser to examine electronic dynamics after π-π* excitation, revealing insights into the lifetimes of various excited states (Hashimoto et al., 2019).

Protein Research and Photocaging

This compound is used in the selective non-covalent capture and light-controlled traceless release of proteins. This application is significant for studying the spatiotemporal control of chemical and biological processes, especially in proteins containing surface-exposed DMNB caging groups (Rakauskaitė et al., 2021).

Crystal Engineering with Hydrogen and Halogen Bonds

In crystal engineering, this compound is relevant for forming molecular tapes through hydrogen and halogen bonds. These interactions are crucial for the structural insulation in the crystal structures, as observed in studies involving compounds like 4-nitrobenzamide (Saha, Nangia, & Jaskólski, 2005).

Chemical Synthesis Applications

The compound has been utilized in chemical syntheses, such as in the one-pot synthesis of quinazolin-4(3H)-ones from 2-nitrobenzamides, demonstrating its versatility in organic synthesis (Romero, Salazar, & López, 2013).

Use in Photolabile Protecting Groups

This compound is involved in forming photolabile protecting groups. These groups are essential in various chemical processes and are used for controlled release upon UV irradiation, as seen in studies involving silica gels (Matsumoto et al., 2009).

Vibrational Spectrum Analysis in Hydrogen Bonds

It aids in understanding the nature of medium-strong intra- and intermolecular hydrogen bonding in related compounds, as explored through infrared spectroscopy and simulation studies (Brela et al., 2012).

Safety and Hazards

4,5-Dimethoxy-2-nitrobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .

Mechanism of Action

Target of Action

The primary target of 4,5-Dimethoxy-2-nitrobenzamide It’s known that this compound is often used in the synthesis of other complex molecules .

Mode of Action

The exact mode of action of This compound It’s known that this compound is a part of a larger group of compounds known as nitroaromatics . Nitroaromatic compounds are known to undergo photolysis, a process where light energy is used to break down compounds . This property is often utilized in the development of photoactivatable compounds, which can be activated in a precise spatiotemporal manner by irradiation with light of appropriate wavelength .

Biochemical Pathways

The specific biochemical pathways affected by This compound The compound’s role in the synthesis of other complex molecules suggests that it may indirectly influence various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of This compound It’s known that the compound is insoluble in water but soluble in dmso and methanol . This solubility profile can influence the compound’s bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of This compound As a nitroaromatic compound, it may undergo photolysis, leading to the breakdown of the compound and potentially resulting in the release of other active compounds .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be influenced by the surrounding solvent environment . Additionally, as a nitroaromatic compound, its photolysis and thus its activity may be influenced by the presence and intensity of light .

Properties

IUPAC Name

4,5-dimethoxy-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBGGQRDBYVDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371195
Record name 4,5-dimethoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4959-60-8
Record name 4,5-dimethoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The common synthetic intermediate 4-chloro-6,7-dimethoxyquinazoline 5 used for synthesizing all the tested compounds by following literature procedures (Scheme 1). 4,5-dimethoxy-2-nitrobenzoic acid 1 was treated with thionyl chloride, and then reacted with ammonia to give 4,5-dimethoxy-2-nitrobenzamide 2 (Nomoto et al., 1990, Chem. Pharm. Bull 38: 1591-1595). The nitro group in compound 2 was reduced with sodium borohydride in the presence of copper sulfate (31) to give 4,5-dimethoxy-2-aminobenzarmide 3, which was cyclized by refluxing with formic acid to give 6,7-dimethoxyquinazoline-4(3H)-one 4. The quinazolinone 4 was refluxed with phosphorus oxytrichloride to provide the key starting material 5 with good yield.
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Synthesis routes and methods II

Procedure details

A suspension of 4,5-dimethoxy-2-nitrobenzoic acid 1 (2 g; 8.8 mmol) in SOCl2 (10 mL) was stirred under reflux for 50 minutes. After cooling, the reaction mixture was poured into a mixture of concentrated NH4OH (50 mL) and ice (30 g). The precipitate were collected by filtration, washed with water, and dried to give 1.85 g crude crystals. After recrystallization from DMF, 1.76 g pure product was obtained (88.5%). 1H NMR(DMSO-d6): δ 7.60(s, 2H, —NH2), 7.57(s, 1H, 6-H), 7.12(s, 1H, 3-H), 3.90, 3.87(s, s, 6H, —OCH3); IR(Kr) υmax: 3454, 2840, 1670, 1512, 1274, 1227 cm−1; GC/MS m/z 226(M+, 10.0), 178(98.5), 163(100.0), 135(51.0).
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Synthesis routes and methods III

Procedure details

4,5-Dimethoxy-2-nitrobenzoic acid (3) was treated with thionyl chloride and then reacted with ammonia to give 4,5-dimethoxy-2-nitrobenzamide (4) as described by F. Nomoto et al. Chem. Pharm. Bull. 1990, 38, 1591-1595. The nitro group in compound (4) was reduced with sodium borohydride in the presence of copper sulfate (see C. L. Thomas Catalytic Processes and Proven Catalysts Academic Press, New York (1970)) to give 4,5-dimethoxy-2-aminobenzamide (5) which was cyclized by refluxing with formic acid to give 6,7-dimethoxyquinazoline-4(3H)-one (6). Compound (6) was refluxed with phosphorus oxytrichloride to provide the common synthetic precursor (7).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 4,5-Dimethoxy-2-nitrobenzamide and how do they influence its crystal packing?

A1: this compound (C16H16N2O5) is a non-planar molecule []. This non-planarity is likely due to the presence of the methoxy and nitro groups on the benzene ring, which can cause steric hindrance. The crystal packing of this compound is stabilized by C—H⋯O and N—H⋯O hydrogen bond interactions. These interactions occur between the amide group (N—H) and the nitro or methoxy groups (O) of adjacent molecules, forming one-dimensional chains parallel to the a-axis [].

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